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Compound Name: (+)-SHIN1

Cat. No.: B2487172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-SHIN1 is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and

mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] By targeting these key enzymes

in one-carbon metabolism, (+)-SHIN1 disrupts the synthesis of essential biomolecules,

including purines and thymidylate, leading to the inhibition of cancer cell proliferation and the

induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the

structure, function, and key experimental methodologies associated with (+)-SHIN1, intended

to serve as a valuable resource for researchers in oncology and drug development.

Structure and Chemical Properties
(+)-SHIN1, also known as RZ-2994, is a pyrazolopyran derivative.[1] Its chemical structure is

depicted below:

Chemical Name: 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-

methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula: C₂₄H₂₄N₄O₂

Molecular Weight: 400.47 g/mol

CAS Number: 2443966-90-1
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Mechanism of Action and Function
(+)-SHIN1 functions as a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and

SHMT2.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the

reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-

methylenetetrahydrofolate (5,10-CH₂-THF).[4] The one-carbon units supplied by this reaction

are essential for the de novo synthesis of purines and thymidylate, which are fundamental

building blocks for DNA and RNA.

By inhibiting SHMT1 and SHMT2, (+)-SHIN1 effectively depletes the intracellular pool of one-

carbon units. This leads to a reduction in purine and nucleotide triphosphate levels, ultimately

causing cell cycle arrest and apoptosis in cancer cells.[1][3] The anti-proliferative effects of (+)-
SHIN1 can be rescued by the addition of formate, a downstream source of one-carbon units,

provided that glycine is also available in the media.[1] This demonstrates the on-target activity

of the compound.

Quantitative Data
The inhibitory activity of (+)-SHIN1 has been quantified in various assays. The following tables

summarize the key in vitro and cellular inhibition data.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by (+)-SHIN1

Target Enzyme IC₅₀ (nM)

Human SHMT1 5[2]

Human SHMT2 13[2]

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line Genetic Background IC₅₀ (nM)

HCT-116 Wild-type 870[1]

HCT-116 ΔSHMT2 < 50[1]
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Signaling Pathways and Experimental Workflows
Signaling Pathways
(+)-SHIN1-mediated inhibition of SHMT1/2 initiates a cascade of events that disrupt cellular

homeostasis. The primary affected pathway is one-carbon metabolism, which has downstream

consequences on purine synthesis and ultimately triggers apoptosis.
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Click to download full resolution via product page

Caption: Disruption of one-carbon metabolism by (+)-SHIN1.

The depletion of purines and subsequent cellular stress can lead to apoptosis through the

intrinsic pathway, involving the release of cytochrome c from the mitochondria and the

activation of caspases.[3]
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Caption: Apoptosis induction pathway following (+)-SHIN1 treatment.
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Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to

characterize the activity of (+)-SHIN1.
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Caption: Workflow for a cell proliferation assay with (+)-SHIN1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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